molecular formula C12H20O4 B14122928 Acremine F

Acremine F

Cat. No.: B14122928
M. Wt: 228.28 g/mol
InChI Key: KLZSJMCXTDLPSF-PMNWLSNQSA-N
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Description

Acremine F is a fungal metabolite that has been identified in the genus AcremoniumThe molecular formula of this compound is C12H20O4, and it has a molecular weight of 228.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acremine F involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the cyclohexene ring and the introduction of hydroxyl and methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound is often carried out through fermentation processes using Acremonium species. The fermentation conditions, including pH, temperature, and nutrient supply, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Acremine F undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the desired functional group, often involving nucleophilic reagents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Scientific Research Applications

Acremine F has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acremine F involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain metabolic pathways in fungi .

Comparison with Similar Compounds

Acremine F can be compared with other fungal metabolites such as:

    Acremine A: Similar structure but with different functional groups.

    Acremine B: Differing in the position and type of hydroxyl groups.

    Acremine C: Contains additional methyl groups compared to this compound.

Uniqueness: this compound stands out due to its specific combination of functional groups and its unique biological activity profile.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(2R,4S)-5-[(E)-3-hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol

InChI

InChI=1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10?,12+/m0/s1

InChI Key

KLZSJMCXTDLPSF-PMNWLSNQSA-N

Isomeric SMILES

C[C@]1(C[C@@H](C(=CC1O)/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(CC(C(=CC1O)C=CC(C)(C)O)O)O

Origin of Product

United States

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